3-Isobutylimidazolidine-2,4-dione

Vue d'ensemble

Description

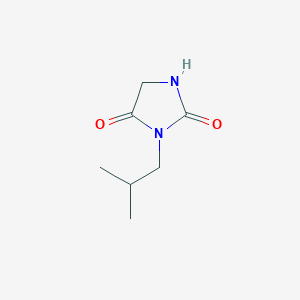

3-Isobutylimidazolidine-2,4-dione is a molecule with the molecular formula C7H12N2O2 . It is a derivative of imidazolidine-2,4-dione, also known as hydantoin, which is an important nucleus found in numerous natural products and in several clinically important medicines .

Synthesis Analysis

The synthesis of compounds containing the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation .

Molecular Structure Analysis

The molecular structure of 3-Isobutylimidazolidine-2,4-dione consists of a slightly ‘ruffled’ imidazolidine ring. The isobutyl substituent is rotated well out of the plane of its ring . The molecular weight of this compound is 156.18 .

Chemical Reactions Analysis

In the crystal structure of this compound, inversion dimers are formed by pairs of N—H⋯O hydrogen bonds with C—H⋯O hydrogen bonds linking them into chains parallel to (10) .

Applications De Recherche Scientifique

- Summary of Application : The Thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . It exhibits a wide range of biological activities .

- Methods of Application : TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

- Results or Outcomes : The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .

- Summary of Application : Compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores have been synthesized .

- Methods of Application : Two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were used to synthesize these derivatives .

- Results or Outcomes : The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .

Antimicrobial, Antioxidant, and Hypoglycemic Agents

Antibacterial and Anticonvulsant Agents

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as anticancer agents .

- Methods of Application : The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay .

- Results or Outcomes : The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antibacterial agents .

- Methods of Application : Serial tube dilution method was employed to evaluate the antimicrobial potential against selected fungal and bacterial strains .

- Results or Outcomes : The antimicrobial evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against the selected species of microbial strains having MIC range 7.3 µM to 26.3 µM .

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antioxidant agents .

- Methods of Application : 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity was used to assess the antioxidant potential of the synthesized analogues .

- Results or Outcomes : In antioxidant evaluation studies, the analogue H5 with IC50 = 14.85 μg/mL was found to be the most active molecule .

- Summary of Application : Imidazolidine-2,4-dione derivatives have been evaluated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .

- Methods of Application : A series of novel imidazolidine-2,4-dione derivatives were designed, synthesized and assayed for their PTP1B inhibitory activity .

- Results or Outcomes : PTP1B plays a vital role in the regulation of insulin sensitivity and dephosphorylation of the insulin receptor, so PTP1B inhibitors may be potential agents to treat type 2 diabetes .

Anticancer Agents

Antibacterial Agents

Antioxidant Agents

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antifungal agents .

- Methods of Application : Serial tube dilution method was employed to evaluate the antifungal potential against selected fungal strains .

- Results or Outcomes : The antifungal evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against the selected species of fungal strains having MIC range 7.3 µM to 26.3 µM .

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as anti-inflammatory agents .

- Methods of Application : The anti-inflammatory potential of the selected molecules was assessed using in vitro and in vivo models .

- Results or Outcomes : The results of anti-inflammatory evaluation revealed that all the screened derivatives possess mild anti-inflammatory potential .

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antiviral agents .

- Methods of Application : The antiviral potential of the selected molecules was assessed against selected viral strains .

- Results or Outcomes : The antiviral evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against the selected species of viral strains having MIC range 7.3 µM to 26.3 µM .

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antitubercular agents .

- Methods of Application : The antitubercular potential of the selected molecules was assessed against Mycobacterium tuberculosis .

- Results or Outcomes : The antitubercular evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against Mycobacterium tuberculosis having MIC range 7.3 µM to 26.3 µM .

- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antimalarial agents .

- Methods of Application : The antimalarial potential of the selected molecules was assessed against Plasmodium falciparum .

- Results or Outcomes : The antimalarial evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against Plasmodium falciparum having MIC range 7.3 µM to 26.3 µM .

Antifungal Agents

Anti-inflammatory Agents

Antiviral Agents

Antitubercular Agents

Antimalarial Agents

Orientations Futures

Propriétés

IUPAC Name |

3-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRWHGISIMJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutylimidazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)

![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)

![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)

![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)